molecular formula C13H13ClN2O2S B14452951 3-Amino-5-chloro-4-methyl-N-phenylbenzene-1-sulfonamide CAS No. 78726-59-7

3-Amino-5-chloro-4-methyl-N-phenylbenzene-1-sulfonamide

Cat. No.: B14452951
CAS No.: 78726-59-7
M. Wt: 296.77 g/mol
InChI Key: MEOSXRZNQFIMBJ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-chloro-4-methyl-N-phenylbenzene-1-sulfonamide typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group back to an amino group.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: .

Mechanism of Action

The mechanism of action of 3-Amino-5-chloro-4-methyl-N-phenylbenzene-1-sulfonamide involves its interaction with biological targets such as enzymes and proteins. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes, leading to the inhibition of enzyme activity and disruption of bacterial growth .

Properties

CAS No.

78726-59-7

Molecular Formula

C13H13ClN2O2S

Molecular Weight

296.77 g/mol

IUPAC Name

3-amino-5-chloro-4-methyl-N-phenylbenzenesulfonamide

InChI

InChI=1S/C13H13ClN2O2S/c1-9-12(14)7-11(8-13(9)15)19(17,18)16-10-5-3-2-4-6-10/h2-8,16H,15H2,1H3

InChI Key

MEOSXRZNQFIMBJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1Cl)S(=O)(=O)NC2=CC=CC=C2)N

Origin of Product

United States

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